molecular formula C14H19ClN2O4S B7092356 2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-(1-methylcyclobutyl)propanamide

2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-(1-methylcyclobutyl)propanamide

Cat. No.: B7092356
M. Wt: 346.8 g/mol
InChI Key: FLJQCITYOPBRFV-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-(1-methylcyclobutyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonamide group, a hydroxyl group, and a cyclobutyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-(1-methylcyclobutyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the sulfonamide group: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

    Introduction of the hydroxyl group: The hydroxyl group can be introduced through a nucleophilic substitution reaction, where a suitable hydroxyl-containing reagent reacts with the intermediate.

    Cyclobutyl group incorporation: The cyclobutyl group can be introduced through a cyclization reaction, where a suitable cyclobutyl precursor reacts with the intermediate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-(1-methylcyclobutyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-(1-methylcyclobutyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-(1-methylcyclobutyl)propanamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The cyclobutyl group can contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-bromophenyl)sulfonylamino]-3-hydroxy-N-(1-methylcyclobutyl)propanamide
  • 2-[(4-methylphenyl)sulfonylamino]-3-hydroxy-N-(1-methylcyclobutyl)propanamide
  • 2-[(4-fluorophenyl)sulfonylamino]-3-hydroxy-N-(1-methylcyclobutyl)propanamide

Uniqueness

2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-(1-methylcyclobutyl)propanamide is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-(1-methylcyclobutyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-14(7-2-8-14)16-13(19)12(9-18)17-22(20,21)11-5-3-10(15)4-6-11/h3-6,12,17-18H,2,7-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJQCITYOPBRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)NC(=O)C(CO)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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